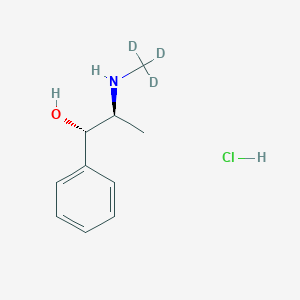

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

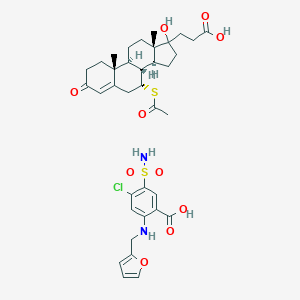

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene, commonly known as 7,12-dimethylbenz(a)anthracene (DMBA), is a potent carcinogen that has been widely used in cancer research. DMBA belongs to the polycyclic aromatic hydrocarbon (PAH) family and is known to induce tumors in various organs, including the skin, breast, lung, and liver.

Mechanism Of Action

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and DNA damage, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also induces oxidative stress and inflammation, which can promote tumor growth.

Biochemical And Physiological Effects

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors show increased cell proliferation, angiogenesis, and invasion. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene exposure can also lead to immune suppression and hormonal changes.

Advantages And Limitations For Lab Experiments

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is a potent carcinogen that can induce tumors in a relatively short period of time, making it a useful tool for studying the early stages of carcinogenesis. However, 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors are highly variable in terms of latency, incidence, and histology, which can make it difficult to compare results across studies. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also requires careful handling and disposal due to its toxicity and carcinogenicity.

Future Directions

Future research on 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene should focus on identifying new targets for chemoprevention and developing more effective therapies for 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors. Studies should also investigate the role of the microbiome and epigenetic modifications in 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced carcinogenesis. Additionally, new animal models that more closely resemble human tumors should be developed to improve the translatability of preclinical studies.

Synthesis Methods

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is synthesized by the Diels-Alder reaction of 1,2-dimethylbenzene with maleic anhydride, followed by hydrogenation of the resulting adduct. The final product is purified by column chromatography.

Scientific Research Applications

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is widely used as a carcinogen in animal models to study the mechanism of carcinogenesis and to evaluate the efficacy of chemopreventive agents. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors in rodents closely resemble human tumors in terms of histology, gene expression, and response to therapy. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene has been used to study the role of oncogenes, tumor suppressor genes, and DNA repair pathways in carcinogenesis.

properties

CAS RN |

111876-20-1 |

|---|---|

Product Name |

3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene |

Molecular Formula |

C20H18O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(3S,4S)-7-ethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |

InChI |

InChI=1S/C20H18O2/c1-2-13-14-6-4-3-5-12(14)11-18-15(13)7-8-17-16(18)9-10-19(21)20(17)22/h3-11,19-22H,2H2,1H3/t19-,20-/m0/s1 |

InChI Key |

RWPZESDFTQDOHT-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=C[C@@H]([C@H]3O)O |

SMILES |

CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |

Canonical SMILES |

CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |

synonyms |

3,4-dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene 7-ethyl-3,4-dihydrobenz(a)anthracene-3,4-diol EBAD |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

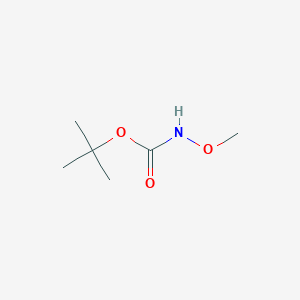

![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)

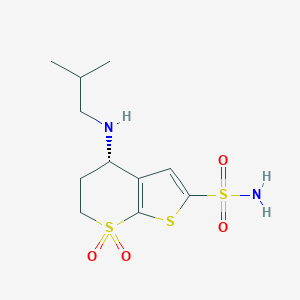

![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)

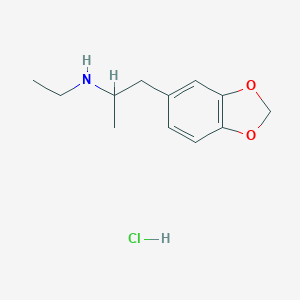

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)